Cycloviolacin O23 is classified under the cyclotide family, specifically as a bracelet-type cyclotide. Cyclotides are typically around 30 amino acids in length and are known for their robust structure, which allows them to resist degradation by proteolytic enzymes. The source of cycloviolacin O23, Viola odorata, is significant as it has been traditionally used in herbal medicine, and its extracts have shown various pharmacological effects.
The synthesis of cycloviolacin O23 can be accomplished through solid-phase peptide synthesis techniques. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process typically utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protecting the amino groups during synthesis.
The molecular structure of cycloviolacin O23 features a cyclic backbone stabilized by three disulfide bonds forming a cystine knot motif. This unique arrangement contributes to its stability and resistance to enzymatic degradation.
Cycloviolacin O23 exhibits reactivity typical of peptides containing disulfide bonds. These reactions can include:
Cycloviolacin O23 exhibits potent antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella enterica. The mechanism of action involves:
Cycloviolacin O23 has potential applications in several fields:
Cyclotides constitute the largest known family of naturally occurring cyclic peptides, with over 760 sequences identified across five plant families (Violaceae, Rubiaceae, Cucurbitaceae, Solanaceae, Fabaceae) [8]. These ultra-stable miniproteins (28–37 amino acids) share a conserved structural blueprint: a head-to-tail cyclized peptide backbone interwoven with three disulfide bonds forming a cystine knot (CysI-IV, CysII-V, CysIII-VI) [3] [10]. This CCK architecture creates an exceptionally rigid scaffold resistant to proteolysis—a critical adaptation for plant defense against herbivores and pathogens. Within this family, cyO2 stands out due to its potent and selective bioactivity. Its sequence (GIPCGESCVWIPCISSAIGCSCKSKVCYRN) encodes six conserved cysteine residues that form the knot core, while variable loops (particularly loops 2, 3, 5, and 6) mediate target specificity [10]. Biosynthetically, cyO2 originates from precursor proteins processed via asparaginyl endopeptidases, where a C-terminal Asn facilitates backbone cyclization [8]. In V. odorata, cyclotides constitute up to 1.5% of leaf dry weight, underscoring their centrality to the plant’s innate immunity [3].
The evolutionary trajectory of cyO2 in Viola odorata reflects a sophisticated chemical arms race against pathogens and herbivores. Molecular phylogenies suggest that cyclotides diversified through gene duplication and positive selection, particularly in solvent-exposed loop regions, enabling functional plasticity while maintaining structural integrity [8]. CyO2’s preferential expression in aerial tissues (leaves, stems) aligns with its role as a frontline defense compound [3]. Crucially, its +2 net charge (contributed by Lys19, Lys23, Arg28) and hydrophobic surface patches enable selective interaction with anionic microbial membranes and phosphatidylethanolamine (PE)-rich lipid bilayers—a hallmark of bacterial and cancer cell membranes [4] [7]. In planta, cyO2 disrupts insect midgut membranes, causing lethal osmotic imbalance, while its stability ensures persistence in harsh extracellular environments [8] [9]. This evolutionary optimization balances potent bioactivity with minimal self-toxicity, as evidenced by cyO2’s compartmentalization in vacuoles and self-association into tetramers or octamers to mitigate membrane damage in host cells [9] [10].
Current research on cyO2 spans four transformative domains:
Despite these advances, critical gaps persist:
Table 1: Structural Features of Cycloviolacin O2
Characteristic | Description | Functional Implication |
---|---|---|
Backbone Topology | Bracelet-type cyclotide (no backbone twist) | Determines membrane interaction mode |
Disulfide Bonds | CysI-IV, CysII-V, CysIII-VI cyclic cystine knot | Confers extreme proteolytic/thermal stability |
Key Residues | Glu6, Lys19, Lys23, Arg28 | Glu6 stabilizes H-bond network; cationic residues mediate membrane binding |
3D Structure (NMR) | Distorted triple-stranded β-sheet; β-hairpin in loops 4-5 | Facilitates membrane insertion and pore formation |
Hydrophobic Surface | Patch comprising Val3, Trp10, Ile12, Tyr27 | Drives self-association and lipid bilayer penetration |
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